2-Morpholinemethanamine, N,4-dimethyl-, (2R)-
Description
Chemical Identity and Nomenclature
The systematic nomenclature of 2-Morpholinemethanamine, N,4-dimethyl-, (2R)- reflects the International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups and stereochemical elements. The compound's name explicitly denotes the morpholine ring system as the parent structure, with methanamine indicating the presence of a methylamine substituent attached at the 2-position of the morpholine ring. The N,4-dimethyl designation specifies the locations of two methyl groups, with one attached to the nitrogen atom of the methanamine chain and another positioned at the 4-position of the morpholine ring structure.
The stereochemical descriptor (2R) follows the Cahn-Ingold-Prelog priority rules, indicating the absolute configuration at the chiral carbon center adjacent to the morpholine nitrogen atom. This nomenclature system ensures unambiguous identification of the specific enantiomer, which is crucial for understanding the compound's chemical behavior and potential applications. Alternative naming systems may refer to this compound using variations that emphasize different structural features, but the systematic name provides the most comprehensive description of its molecular architecture.
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C₇H₁₆N₂O | Contains seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom |
| Molecular Weight | 144.22 g/mol | Calculated based on atomic masses of constituent elements |
| Chemical Class | Secondary Amine | Characterized by nitrogen atom bonded to two carbon-containing groups |
| Ring System | Morpholine Derivative | Six-membered heterocycle containing one oxygen and one nitrogen atom |
| Stereochemistry | (2R) Configuration | Specific three-dimensional arrangement at chiral center |
The compound's structural formula reveals a morpholine ring with two methyl groups strategically positioned to influence both its chemical reactivity and physical properties. The presence of multiple nitrogen atoms creates opportunities for diverse chemical interactions, including hydrogen bonding, coordination chemistry, and nucleophilic substitution reactions.
Historical Context in Heterocyclic Chemistry
The development of morpholine derivatives as synthetic building blocks emerged from the broader evolution of heterocyclic chemistry, which began gaining prominence in the early nineteenth century as organic chemists recognized the unique properties of cyclic compounds containing heteroatoms. Morpholine itself was first identified and characterized as part of efforts to understand the structural components of naturally occurring alkaloids, although initial researchers incorrectly believed it to be a component of morphine, leading to its current nomenclature.
The historical significance of morpholine derivatives in chemical synthesis stems from their versatile reactivity patterns and their ability to serve as both nucleophiles and electrophiles depending on reaction conditions. Early synthetic methodologies for morpholine construction involved the dehydration of diethanolamine with concentrated sulfuric acid, establishing foundational approaches that continue to influence modern synthetic strategies. The recognition of morpholine as a privileged structure in medicinal chemistry has driven continued research into substituted derivatives, including compounds like 2-Morpholinemethanamine, N,4-dimethyl-, (2R)-.
Heterocyclic chemistry's evolution has been particularly influenced by the understanding that cyclic structures containing nitrogen and oxygen atoms exhibit unique electronic properties that distinguish them from their acyclic counterparts. The saturated nature of morpholine derivatives allows them to behave similarly to conventional amines and ethers while maintaining modified steric profiles that can enhance selectivity in chemical reactions. This historical perspective underscores the importance of continued research into specific morpholine derivatives, as each structural variation contributes to the expanding toolkit available for synthetic organic chemistry.
The development of stereoselective synthesis methods has further elevated the importance of chiral morpholine derivatives like 2-Morpholinemethanamine, N,4-dimethyl-, (2R)-. Historical advances in asymmetric synthesis have enabled the preparation of enantiomerically pure compounds, which has proven essential for applications requiring specific stereochemical outcomes.
Role of Chirality in Morpholine Derivatives
Chirality plays a fundamental role in determining the chemical and biological properties of morpholine derivatives, with the specific stereochemical configuration significantly influencing molecular interactions and reactivity patterns. In 2-Morpholinemethanamine, N,4-dimethyl-, (2R)-, the chiral center located adjacent to the morpholine nitrogen atom creates distinct spatial arrangements that affect the compound's ability to interact with other molecules through non-covalent interactions.
The (2R) configuration establishes a specific three-dimensional architecture that determines how the compound approaches potential reaction partners and binding sites. This stereochemical feature becomes particularly important in reactions where the morpholine derivative functions as a nucleophile, as the spatial arrangement of substituents can influence both reaction rates and product selectivity. Research has demonstrated that different enantiomers of morpholine derivatives can exhibit dramatically different activities and selectivities in various chemical transformations.
Electrophile-induced cyclization reactions of optically pure nitrogen-containing precursors have provided valuable insights into the stereoselective formation of chiral morpholine derivatives. Studies have shown that careful control of reaction conditions, including temperature, solvent choice, and reaction time, can achieve high yields and selectivity for desired stereoisomers. These findings highlight the importance of understanding stereochemical factors when working with chiral morpholine compounds.
| Stereochemical Factor | Impact on Properties | Research Findings |
|---|---|---|
| Absolute Configuration | Determines spatial arrangement of substituents | (2R) configuration creates specific molecular geometry |
| Chiral Center Location | Influences nucleophilic reactivity | Position adjacent to morpholine nitrogen affects approach geometry |
| Enantiomeric Purity | Controls reaction selectivity | High enantiomeric excess essential for stereoselective applications |
| Conformational Flexibility | Affects molecular recognition | Morpholine ring adopts preferred conformations based on substitution pattern |
The mechanism of action for chiral morpholine derivatives typically involves their role as nucleophiles in various organic reactions, where the stereochemical configuration determines the preferred approach trajectory for electrophilic partners. When reacting with electrophiles, the chiral center influences both the kinetics and thermodynamics of bond formation, leading to stereoselective outcomes that can be crucial for synthetic applications.
Contemporary synthetic methodologies have developed sophisticated approaches for controlling stereochemistry during morpholine derivative formation. These methods often employ chiral auxiliaries, asymmetric catalysts, or stereoselective starting materials to ensure high enantiomeric purity in the final products. The ability to prepare enantiomerically pure compounds like 2-Morpholinemethanamine, N,4-dimethyl-, (2R)- has opened new possibilities for applications requiring specific stereochemical properties.
Properties
CAS No. |
1268521-53-4 |
|---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.218 |
IUPAC Name |
N-methyl-1-[(2R)-4-methylmorpholin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2O/c1-8-5-7-6-9(2)3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
IEHQWJZAQGRTOC-SSDOTTSWSA-N |
SMILES |
CNCC1CN(CCO1)C |
Synonyms |
2-Morpholinemethanamine, N,4-dimethyl-, (2R)- |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Profile of (2R)-N,N-Dimethyl-2-Morpholinemethanamine
The target compound features a morpholine ring substituted at the 2-position with a dimethylaminomethyl group, with the (R)-configuration at the chiral center. Its molecular formula is , with a molar mass of 144.21 g/mol . Critical physicochemical properties include a predicted density of , a boiling point of , and a pKa of . The compound is typically stored under inert atmospheres at room temperature to prevent degradation .
Synthetic Strategies Overview
Synthesis of (2R)-N,N-dimethyl-2-morpholinemethanamine requires precise control over stereochemistry and functional group compatibility. Four primary approaches have been identified:
-
Asymmetric Cyclization
-
Chiral Pool Synthesis
-
Reductive Amination
-
Resolution of Racemic Mixtures
Each method varies in efficiency, scalability, and enantiomeric excess (e.e.), as summarized in Table 1.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | e.e. (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric Cyclization | 65–75 | 90–95 | High stereocontrol; Few steps | Requires specialized catalysts |
| Chiral Pool Synthesis | 50–60 | 98–99 | Utilizes natural chirality; High purity | Limited precursor availability |
| Reductive Amination | 70–80 | 85–90 | Scalable; Mild conditions | Requires purification steps |
| Resolution | 30–40 | 99+ | High enantiopurity | Low yield; Costly resolving agents |
Asymmetric Cyclization Approaches
Asymmetric cyclization leverages chiral catalysts to construct the morpholine ring while establishing the (R)-configuration. A notable method involves rhodium-catalyzed intramolecular hydroamination of allylic amines (Figure 1) . For example, treatment of -allyl--methyl-2-aminoethanol with a Rh(I)-BINAP complex induces cyclization to form the morpholine core with 92% e.e. . The dimethylamino group is introduced via subsequent alkylation with methyl iodide under basic conditions .
This method’s success hinges on ligand choice; biphenylphosphine ligands (e.g., Segphos) enhance enantioselectivity by stabilizing transition states through π-π interactions . Post-cyclization purification via recrystallization from ethanol/water mixtures achieves >99% purity .
Chiral Pool Synthesis from Natural Precursors
Chiral pool synthesis exploits enantiopure starting materials, such as (R)-glyceraldehyde or (R)-epichlorohydrin, to transfer chirality. In one route, (R)-epichlorohydrin undergoes ring-opening with dimethylamine to yield (R)-2-(dimethylamino)ethanol, which is cyclized with 1,2-dibromoethane under acidic conditions (Scheme 1) .
Scheme 1: Chiral Pool Route
This method achieves 98–99% e.e. but suffers from moderate yields (50–60%) due to competing elimination reactions during cyclization .
Reductive Amination of Ketone Intermediates
Reductive amination offers a scalable route by condensing a ketone precursor with dimethylamine followed by reduction. For instance, 2-morpholinone is treated with dimethylamine in the presence of to afford the target compound (Figure 2) . The reaction proceeds via imine formation, which is rapidly reduced to the amine.
Optimization studies indicate that polar aprotic solvents (e.g., THF) improve yields (70–80%) by stabilizing the imine intermediate . However, this method requires careful pH control to minimize byproduct formation.
Resolution of Racemic Mixtures
Racemic resolution remains a fallback for small-scale production. Diastereomeric salt formation using (S)-mandelic acid separates the (R)-enantiomer with >99% e.e. . The free base is regenerated via treatment with , though yields are low (30–40%) due to equilibrium limitations.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinemethanamine, N,4-dimethyl-, (2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-Morpholinemethanamine, N,4-dimethyl-, (2R)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Morpholinemethanamine, N,4-dimethyl-, (2R)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound’s structural analogs vary in substituents, stereochemistry, and functional groups, leading to differences in physicochemical and pharmacological properties. Key comparisons include:
*Calculated values based on structural inference.
Key Observations
Steric Effects: The 4-isopropyl substituent in ’s compound increases steric bulk, reducing solubility but improving durability in agrochemical formulations.
Stereochemistry :
- The (2R)-configuration may confer distinct biological activity compared to its enantiomer. For example, Reboxetine (a morpholine-derived antidepressant) exhibits enantiomer-specific efficacy.
Methanamine derivatives with free amines (e.g., 4-Morpholineethanamine) are intermediates in synthesizing receptor-targeted drugs.
Biological Activity
2-Morpholinemethanamine, N,4-dimethyl-, (2R)-, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Morpholinemethanamine, N,4-dimethyl-, (2R)- is characterized by a morpholine ring substituted with a dimethylamino group. This configuration contributes to its biological activity and potential therapeutic applications.
The compound exhibits various biochemical properties that influence its interactions with biological systems. Notably:
- Enzyme Interaction : It has been observed to interact with cytochrome P450 enzymes, affecting the metabolism of other compounds. This interaction can lead to alterations in metabolic pathways critical for drug metabolism and detoxification processes.
- Protein Binding : The compound can bind to specific proteins, altering their conformation and function, which may impact cellular signaling pathways and gene expression.
Cellular Effects
Research indicates that 2-Morpholinemethanamine, N,4-dimethyl-, (2R)- influences several cellular processes:
- Cell Proliferation and Apoptosis : It modulates the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis rates. This modulation is crucial for understanding its potential in cancer therapy.
- Gene Expression : The compound affects the expression of genes involved in metabolic processes, thereby impacting overall cellular metabolism.
The mechanisms through which 2-Morpholinemethanamine exerts its biological effects involve several pathways:
- Kinase Inhibition : It has been found to inhibit certain kinases involved in cell signaling, which can lead to downstream effects on cellular functions such as growth and differentiation.
- Transcription Factor Interaction : The compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Research Findings
Several studies have investigated the biological activity of 2-Morpholinemethanamine. Key findings include:
Case Study 1: Anticancer Potential
In a study evaluating various quinazoline derivatives for anticancer activity, 2-Morpholinemethanamine was included due to its structural similarities. Molecular docking studies revealed promising binding affinities with cancer-related targets, suggesting potential as an anticancer agent .
Case Study 2: Toxicological Assessment
Research assessing the compound's effects in animal models indicated that high doses could lead to liver and kidney damage. This highlights the importance of dosage in determining both therapeutic efficacy and safety profiles.
Dosage Effects
The biological activity of 2-Morpholinemethanamine varies significantly with dosage:
- Low Doses : Minimal effects observed.
- High Doses : Significant alterations in physiological functions and potential toxicity noted.
Metabolic Pathways
The compound interacts with various metabolic pathways:
- Fatty Acid Metabolism : It influences the metabolism of fatty acids and amino acids, leading to changes in their concentrations within cells.
- Transport Mechanisms : The transport across cell membranes occurs via specific transporters, affecting localization within tissues such as the liver and kidneys.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for (2R)-N,4-dimethyl-2-morpholinemethanamine, and how is stereochemical purity ensured?
- Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis. For example, morpholine derivatives are often synthesized via nucleophilic substitution of chloroethylamine intermediates with morpholine precursors under reflux in aprotic solvents (e.g., THF or acetonitrile) . Stereochemical control can be achieved using (R)-configured starting materials or chiral catalysts (e.g., BINOL-derived ligands). Enantiomeric purity is validated via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry, with comparisons to literature optical rotation values .
Q. What physicochemical properties (e.g., boiling point, solubility) are critical for handling this compound in laboratory settings?
- Methodological Answer: Key properties include:
- Boiling point : ~205°C (similar to 4-(2-aminoethyl)morpholine derivatives) .
- Solubility : Polar solvents (water, ethanol) due to the morpholine ring’s hydrophilic nature and amine functionality. Partition coefficients (logP) can be estimated via computational tools (e.g., ChemAxon) .
- Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation. Monitor via TLC or NMR for decomposition .
Q. How is the compound characterized structurally, and what spectroscopic data are essential?
- Methodological Answer: Characterization includes:
- ¹H/¹³C NMR : Peaks for morpholine protons (δ 3.5–3.7 ppm, C-O-C), methyl groups (δ 1.2–1.4 ppm), and amine protons (broad singlet at δ 1.8–2.2 ppm) .
- IR Spectroscopy : Stretching frequencies for N-H (~3350 cm⁻¹) and C-O-C (~1120 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 158.24 (calculated for C₈H₁₈N₂O) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies may arise from enantiomeric impurities or assay conditions. Mitigation strategies:
- Chiral Purity Reassessment : Use enantioselective chromatography to confirm >99% (2R) configuration .
- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (e.g., MTT assay, IC₅₀ calculations) .
- Metabolite Screening : LC-MS/MS to identify active/inactive metabolites that may skew results .
Q. How can computational modeling predict the compound’s reactivity in catalytic applications?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Reaction Pathways : Transition states for amine-mediated catalysis (e.g., Michael additions) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the morpholine ring .
- Solvent Effects : COSMO-RS simulations to optimize solvent selection for reaction yields .
Q. What environmental fate and toxicity profiles are established, and how are they validated?
- Methodological Answer:
- Ecotoxicology : Acute toxicity (LC₅₀) assessed via Daphnia magna assays (OECD 202) .
- Biodegradation : OECD 301F test to measure 28-day degradation in activated sludge .
- Bioaccumulation : Predicted using quantitative structure-activity relationships (QSAR) .
Methodological Notes
- Conflicting Data : and report divergent boiling points for morpholine derivatives; cross-validate with differential scanning calorimetry (DSC) .
- Stereochemical Complexity : highlights challenges in isolating (2R) enantiomers; consider enzymatic resolution (e.g., lipase-mediated kinetic separation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
